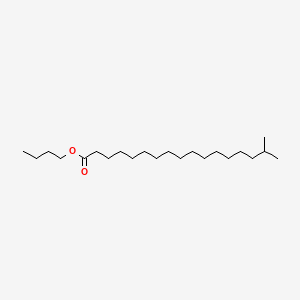

Butyl 16-methylheptadecanoate

Description

Overview of Fatty Acid Esters in Academic Study

Fatty acid esters are a diverse class of molecules synthesized from the reaction of a fatty acid with an alcohol. taylorandfrancis.com Their structure, consisting of a long hydrocarbon chain and an ester functional group, imparts a range of physicochemical properties that make them subjects of intense academic study across various disciplines.

In the realm of biology, fatty acid esters are fundamental components of lipids. lipotype.com They serve as energy storage molecules, key constituents of cell membranes, and signaling molecules involved in a variety of physiological pathways. oup.complos.org For instance, fatty acid esters of hydroxy fatty acids (FAHFAs) are a class of endogenous lipids that have demonstrated anti-inflammatory effects and the ability to improve glucose tolerance. nih.govmdpi.com The position of the ester bond and the structure of the fatty acid and alcohol components significantly influence the biological activity of these molecules. mdpi.com

From a chemical perspective, the synthesis and modification of fatty acid esters are areas of active research. nih.gov Scientists are continually developing novel methods for their production, including enzymatic and chemical catalysis, to create esters with specific properties for various applications. nih.gov These applications are widespread, ranging from their use as emulsifiers in the food and cosmetic industries to their role as additives in lubricants and biofuels. taylorandfrancis.comaip.org The study of their physical properties, such as melting point, boiling point, and solubility, is crucial for optimizing their performance in these diverse roles.

Research Significance of Butyl 16-methylheptadecanoate within the Ester Class

This compound belongs to the subgroup of branched-chain fatty acid esters (BCFA-Es). BCFAs are characterized by one or more methyl groups along the main hydrocarbon chain. lipotype.com This branching has a significant impact on the molecule's physical and biological properties.

The presence of the methyl group in this compound, specifically at the 16th carbon position, creates a molecule with a unique three-dimensional structure. This structure can influence how the molecule interacts with biological systems. Research into BCFAs suggests they play a role in maintaining membrane fluidity in bacteria and may influence the taste and smell of certain foods. lipotype.comoup.com Furthermore, some studies are exploring the potential of BCFAs in inhibiting cancer cell proliferation. lipotype.com

While research specifically on this compound is still emerging, its structural similarity to other biologically relevant branched-chain fatty acids and their esters makes it a compound of interest. For example, its methyl ester counterpart, methyl 16-methylheptadecanoate, has been identified in the root bark extracts of the medicinal plant Plumbago indica. researchgate.net The investigation of such naturally occurring esters can provide insights into their potential biological activities.

The study of this compound and other BCFA-Es also extends to the field of semiochemicals, which are molecules used for communication between organisms. plantprotection.pl Many insect pheromones are fatty acid esters, and understanding the structure-activity relationship of these compounds is crucial for developing environmentally friendly pest management strategies. plantprotection.pl While this compound has not been explicitly identified as a pheromone, its structural characteristics warrant investigation into its potential role in chemical ecology.

Below are tables detailing some of the known physical and chemical properties of this compound, which are essential for its study and potential application.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Boiling Point | 376 - 379 | °C |

| Melting Point | 31.0 - 47.7 | °C |

| Flash Point | 180 | °C |

| Density | 0.836 | g/cm³ |

| Water Solubility | 3.23e-4 - 9.54e-7 | mg/L |

| LogKow: Octanol-Water | 9.41 |

Data sourced from epa.gov

Table 2: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 94109-07-6 |

| InChI Key | BKEUNIPSDCRXQK-UHFFFAOYSA-N |

Data sourced from epa.gov

Properties

CAS No. |

94109-07-6 |

|---|---|

Molecular Formula |

C22H44O2 |

Molecular Weight |

340.6 g/mol |

IUPAC Name |

butyl 16-methylheptadecanoate |

InChI |

InChI=1S/C22H44O2/c1-4-5-20-24-22(23)19-17-15-13-11-9-7-6-8-10-12-14-16-18-21(2)3/h21H,4-20H2,1-3H3 |

InChI Key |

BKEUNIPSDCRXQK-UHFFFAOYSA-N |

SMILES |

CCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Canonical SMILES |

CCCCOC(=O)CCCCCCCCCCCCCCC(C)C |

Other CAS No. |

94109-07-6 |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Butyl 16 Methylheptadecanoate

Exploration of Conventional Esterification Routes

The primary conventional method for synthesizing Butyl 16-methylheptadecanoate is through the esterification of 16-methylheptadecanoic acid with butanol. Acid-catalyzed Fischer esterification is a cornerstone of this approach, valued for its cost-effectiveness, particularly in large-scale industrial applications. masterorganicchemistry.com

Mechanistic Studies of Acid-Catalyzed Esterification for this compound

The synthesis of this compound via acid-catalyzed esterification, commonly known as Fischer esterification, is a reversible reaction that proceeds through a well-documented multi-step mechanism. masterorganicchemistry.commasterorganicchemistry.com The process requires an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), to facilitate the reaction between 16-methylheptadecanoic acid and butanol. masterorganicchemistry.com

The mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : The acid catalyst protonates the carbonyl oxygen of the 16-methylheptadecanoic acid. masterorganicchemistry.comlumenlearning.com This initial step increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack by Alcohol : The alcohol, in this case, butanol, acts as a weak nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comlibretexts.org This leads to the formation of a tetrahedral intermediate, specifically an oxonium ion. masterorganicchemistry.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate. masterorganicchemistry.com This converts the hydroxyl group into a good leaving group (water).

Elimination of Water : The intermediate eliminates a molecule of water, and the carbonyl group is reformed, resulting in a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation : The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.commasterorganicchemistry.com

Since all steps are in equilibrium, the reaction's yield is often maximized by using an excess of one reactant (typically the less expensive alcohol) or by removing water as it forms, for instance, with a Dean-Stark apparatus. masterorganicchemistry.com

Optimization of Reaction Parameters for Enhanced Synthesis Yields and Selectivity

To maximize the yield and purity of this compound, the optimization of reaction parameters is critical. Statistical methods like Response Surface Methodology (RSM) are often employed to validate the significance of these parameters. Key factors influencing the synthesis include temperature, reactant molar ratio, catalyst concentration, and reaction time.

| Parameter | Typical Range/Value | Effect on Yield and Selectivity |

|---|---|---|

| Temperature | 150°C - 230°C | Higher temperatures generally increase the reaction rate and conversion, but can lead to side reactions if too high. |

| Reactant Molar Ratio (Butanol:Acid) | 1:1 to 5:1 | Using an excess of butanol shifts the equilibrium towards the product side, increasing the yield. A ratio of 5:1 has been shown to be effective in similar butyl ester syntheses. nih.gov |

| Catalyst Loading | 0.5 - 5.0 wt% | Increasing catalyst concentration enhances the reaction rate. However, excessively high amounts can complicate purification and increase costs. mdpi.com |

| Reaction Time | 2 - 8 hours | Longer reaction times generally lead to higher conversion until equilibrium is reached. |

Investigations into Green Synthesis Approaches for this compound

Growing environmental concerns have spurred research into green synthesis methods for esters, focusing on renewable feedstocks and biocatalysis to reduce the ecological footprint of chemical production. uni-due.deresearchgate.net

Utilization of Renewable Resources and Sustainable Feedstocks in Ester Synthesis

A key aspect of green chemistry is the use of renewable starting materials. The precursor, 16-methylheptadecanoic acid (a type of isostearic acid), can be synthesized from oleic acid, which is abundant in natural vegetable oils like palm and olive oil. nih.gov This process often involves the skeletal isomerization of oleic acid using reusable catalysts such as zeolites, representing a sustainable alternative to fossil fuel-based feedstocks. Furthermore, the crude methanol (B129727) extract of the desert fungus Tirmania nivea has been identified as a renewable resource containing methyl 16-methyl-heptadecanoate. cabidigitallibrary.org

Other green practices in ester synthesis include:

Solvent-Free Conditions : Conducting reactions without a solvent minimizes waste and reduces the environmental impact. rsc.org

Catalyst Recycling : Utilizing heterogeneous or immobilized catalysts allows for their easy separation and reuse in subsequent reaction batches, improving process economy and sustainability.

Enzymatic Synthesis and Biocatalytic Pathways for this compound Production

Biocatalysis, particularly using lipases, presents a highly selective and environmentally benign alternative to chemical catalysis for ester synthesis. researchgate.netresearchgate.net Lipases (triacylglycerol ester hydrolases, EC 3.1.1.3) can efficiently catalyze esterification reactions under mild conditions, reducing energy consumption and the formation of by-products. tdx.catnih.gov

The enzymatic synthesis of butyl esters has been successfully demonstrated using free fatty acids derived from renewable sources like crude palm oil (CPO) and crude palm kernel oil (CPKO). nih.govresearchgate.net In these processes, a lipase (B570770), such as that from Marinobacter litoralis SW-45 (MLL) or Thermomyces lanuginosus (TLL), catalyzes the direct esterification of the fatty acid with butanol. nih.govresearchgate.net

Optimization of parameters is also crucial for enzymatic synthesis, with factors such as temperature, enzyme concentration, and substrate molar ratio significantly influencing the conversion yield.

| Parameter | Optimal Value (Example for Butyl Esters from Palm Oil FFA) | Effect on Yield |

|---|---|---|

| Temperature | 40 - 45°C | Enzymatic activity is highly temperature-dependent; optimal temperatures for lipases are typically mild, preventing thermal degradation of substrates and products. nih.gov |

| Enzyme Concentration | 50% (v/v) | Higher enzyme concentration provides more active sites, increasing the reaction rate up to a saturation point. nih.gov |

| Butanol:FFA Molar Ratio | 1:1 to 5:1 | The molar ratio affects the reaction equilibrium. While a 1:1 ratio was optimal for CPO-derived FFA, a 5:1 ratio was better for CPKO-derived FFA, indicating substrate-specific optimization is necessary. nih.gov |

| Reaction Time | 15 - 60 min | Enzymatic reactions can be significantly faster than conventional methods, with maximum yields achieved in as little as 15 minutes under optimal conditions. nih.gov |

Derivatization and Analogous Compound Synthesis Research

Research into this compound extends to its derivatization and the synthesis of related compounds. Derivatization is often employed to enhance the analytical detection of fatty acids and their esters. For instance, silylation using reagents like N-methyl-trimethylsilyltrifluoroacetamide (MSTFA) is a common technique to prepare samples for gas chromatography-mass spectrometry (GC-MS) analysis. semanticscholar.org This process makes the compounds more volatile and thermally stable. Another common method is transesterification to form fatty acid methyl esters (FAMEs), which are well-suited for GC analysis. nih.govresearchgate.net

The synthesis of analogous compounds involves reacting 16-methylheptadecanoic acid with different alcohols or using structurally similar fatty acids. For example, reacting 16-methylheptadecanoic acid with a diol like 2,3-dihydroxypropanol yields 2,3-dihydroxypropyl 16-methylheptadecanoate, a compound with different physical properties and potential applications. ontosight.ai Research also explores the synthesis of esters from other branched-chain fatty acids or the use of different butyl isomers to create a library of related compounds with varied characteristics. google.com

Strategies for Structural Modification of this compound

The structural modification of fatty acid esters like this compound is a key area of research for developing new value-added industrial products with enhanced properties, such as improved lubricity or low-temperature performance. researchgate.net While direct modification of this compound is not extensively documented, general strategies applied to similar long-chain fatty acid esters can be considered as viable pathways for its alteration.

A primary strategy involves chemical transformations of the fatty acid chain. For unsaturated precursors to 16-methylheptadecanoic acid, reactions can be employed to introduce new functional groups or branches. For instance, studies on methyl oleate (B1233923) have demonstrated the feasibility of allylic bromination using N-bromosuccinimide (NBS), followed by reaction with organocuprate reagents. researchgate.net This process allows for the introduction of various alkyl or aryl groups onto the fatty acid backbone. Modification of reaction conditions, such as lowering the temperature and adjusting the amount of the organocuprate reagent, can afford the desired derivatives while minimizing side reactions. researchgate.net

Another approach involves the rearrangement of the fatty acid chain itself. Clay and zeolite-catalyzed isomerizations are used to convert unsaturated fatty acids into complex mixtures of so-called "isostearic acid," which includes various methyl-branched isomers. uni-oldenburg.de While 16-methylheptadecanoic acid is an ante-iso fatty acid, these catalytic processes highlight methods for creating diverse branching patterns along the alkyl chain. uni-oldenburg.de

Furthermore, enzymatic approaches offer high selectivity for structural modifications. Lipases can be used to selectively esterify or transesterify fatty acids, and their specificity can be exploited to modify molecules containing multiple functional groups. mdpi.comnih.gov The choice of enzyme, solvent, and reaction conditions is critical for achieving the desired structural modification. researchgate.net

Table 1: Synthetic Strategies for Modifying Fatty Acid Ester Structures

| Strategy | Reagents/Catalysts | Potential Modification | Reference |

| Allylic Bromination & Cuprate Coupling | N-Bromosuccinimide (NBS), Organocuprate Reagents | Introduction of new alkyl or phenyl branches on the fatty acid chain. | researchgate.net |

| Catalytic Isomerization | Zeolite or Clay Catalysts (e.g., Montmorillonite) | Creation of various methyl-branched isomers from unsaturated precursors. | uni-oldenburg.de |

| Olefin Metathesis | Grubbs 2nd Generation Catalyst | Conversion of cyclopropene (B1174273) rings (if present in precursor) or double bonds to introduce new branched structures. | itb.ac.id |

| Biocatalytic Esterification | Immobilized Lipases (e.g., Novozym® 435, Candida antarctica lipase B) | Selective esterification or transesterification to create novel ester derivatives. | mdpi.com |

Synthesis and Characterization of Novel Methyl-Branched Fatty Acid Ester Derivatives

The synthesis of novel methyl-branched fatty acid ester derivatives is driven by the need for compounds with specific physical properties, particularly for applications as lubricants, fuel additives, and cosmetics. Research focuses on creating esters with improved characteristics, such as enhanced fluidity at low temperatures. researchgate.net

One area of synthesis involves the esterification of branched-chain fatty acids with various alcohols. For example, iso-oleic acid has been esterified with bulky and branched-chain alcohols like isopropyl alcohol and 2-ethylhexyl alcohol. researchgate.net The resulting esters exhibit significantly reduced melting points compared to their methyl ester counterparts, demonstrating that the structure of the alcohol moiety plays a crucial role in determining the final properties of the ester. researchgate.net

Nature also provides a source of novel branched fatty acids. A halophilic Bacillus species, for instance, was found to produce previously unidentified 4-methylated and 2-methylated fatty acids. nih.gov These included compounds like 4,13-dimethyltetradecanoic acid and 2,13-dimethyltetradecanoic acid. nih.gov Such naturally occurring acids can serve as precursors for the synthesis of novel ester derivatives. The biosynthesis of these acids is thought to involve the selective incorporation of methylmalonyl-CoA by the bacterium's fatty acid synthase enzymes. nih.gov

The characterization of these novel derivatives is crucial for confirming their structure and understanding their properties. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov GC-MS is used to determine the molecular weight and fragmentation patterns, which helps in identifying the branching positions along the fatty acid chain. beilstein-journals.org Derivatization techniques, such as the preparation of N-acylpyrrolidides, can be used to facilitate the identification of methyl branch locations via mass spectrometry. nih.gov NMR spectroscopy provides detailed information about the carbon-hydrogen framework, confirming the exact placement of methyl groups and other functional features of the molecule. researchgate.net Thermal analysis, using techniques like Differential Scanning Calorimetry (DSC), is employed to characterize properties like melting and recrystallization behavior. researchgate.net

Table 2: Examples of Novel Methyl-Branched Fatty Acids Identified from Natural Sources

| Compound Name | Source Organism | Chain Length | Branching Positions | Reference |

| 4,9-Dimethyldecanoic acid | Bacillus sp. | C12 | 4, 9 | nih.gov |

| 4,11-Dimethyldodecanoic acid | Bacillus sp. | C14 | 4, 11 | nih.gov |

| 4,13-Dimethyltetradecanoic acid | Bacillus sp. | C16 | 4, 13 | nih.gov |

| 2,13-Dimethyltetradecanoic acid | Bacillus sp. | C16 | 2, 13 | nih.gov |

| Methyl 4,8-dimethyldodecanoate | Micromonospora aurantiaca | C15 (Ester) | 4, 8 | beilstein-journals.org |

Biological and Biochemical Investigations of Butyl 16 Methylheptadecanoate

Research on Lipid Metabolism and Esterase Interactions

The metabolism of Butyl 16-methylheptadecanoate is fundamentally linked to the enzymes that process lipids and esters. As a fatty acid ester, its breakdown and transformation are key to understanding its lifecycle within a biological system.

Specific in vitro or in vivo studies on the hydrolysis of this compound by esterases are not extensively detailed in the current body of scientific literature. However, based on the fundamental principles of lipid biochemistry, it is well-established that esterases, including lipases, are the primary enzymes responsible for the hydrolysis of fatty acid esters. ethz.ch This enzymatic action cleaves the ester bond, breaking the compound down into its constituent alcohol and fatty acid.

In the case of this compound, this process would yield butanol and 16-methylheptadecanoic acid. General studies on whole grain flour have shown that esterases hydrolyze lipid ester bonds, leading to the release of free fatty acids. ethz.ch It is therefore biochemically plausible that this compound would serve as a substrate for a variety of lipases and esterases found in biological systems, which are known to act on long-chain fatty acid esters. nih.gov

Direct research outlining the complete metabolic pathway of this compound is limited. However, a probable pathway can be inferred from the known metabolism of its constituent parts and similar compounds. Following enzymatic hydrolysis, butanol and 16-methylheptadecanoic acid would enter separate metabolic routes.

Butanol is expected to be metabolized in a manner similar to other short-chain alcohols. The metabolic pathway for butyl butyrate (B1204436) in engineered Clostridium acetobutylicum, for instance, involves the condensation of butanol and butyryl-CoA. researchgate.net In mammals, butanol would likely be oxidized to butyraldehyde (B50154) and then to butyric acid, which can then enter the fatty acid oxidation pathway or other metabolic processes.

The branched-chain fatty acid, 16-methylheptadecanoic acid, would likely undergo β-oxidation, the primary pathway for fatty acid degradation. Plant de novo fatty acid synthesis occurs in the plastid, where fatty acid synthase (FAS) produces 16- or 18-carbon fatty acids. nih.gov While the methyl branch at the anteiso position (position 16) might require specific enzymatic steps, the general process of sequential two-carbon unit removal is the anticipated metabolic fate of this fatty acid chain.

Natural Occurrence, Bioproduction, and Environmental Considerations in Research

Research into Natural Occurrence and Biosynthetic Origins of Butyl 16-methylheptadecanoate-like Esters

While direct evidence for the natural occurrence of this compound is not prominently documented, the existence of its constituent parts—branched-chain fatty acids and butyl esters—in various natural systems suggests its potential presence. Branched-chain fatty acids, such as 16-methylheptadecanoic acid (isostearic acid), are commonly found as major acyl constituents of membrane lipids in many bacteria. nih.govsemanticscholar.org These fatty acids, particularly those of the iso and anteiso series, play a crucial role in maintaining membrane fluidity. nih.gov

The biosynthesis of these branched-chain fatty acids in bacteria typically starts from branched-chain amino acids like leucine, valine, and isoleucine, which provide the initial primer for the fatty acid synthase system. nih.govasm.org For instance, the biosynthesis of iso-fatty acids often utilizes isobutyryl-CoA, isovaleryl-CoA, or 2-methylbutyryl-CoA as primers. asm.org

Esters of branched-chain fatty acids have been identified in specific natural contexts. For example, the acoustic fat depots in the heads of toothed whales, which are crucial for echolocation, are rich in wax esters composed of branched-chain fatty acids and fatty alcohols. biologists.com While these are not butyl esters, this highlights a significant natural reservoir of complex branched-chain lipids. Furthermore, the formation of ethyl esters of branched short-chain fatty acids is a known process during the aging of wine, arising from the metabolism of yeast. acs.orgnih.gov

Table 1: Examples of Naturally Occurring Branched-Chain Fatty Acids and Esters

| Compound Type | Example | Natural Source |

| Branched-Chain Fatty Acid | 16-methylheptadecanoic acid | Bacterial cell membranes nih.gov |

| Branched-Chain Wax Ester | Esters of branched fatty acids and alcohols | Acoustic fats of toothed whales biologists.com |

| Branched-Chain Ethyl Ester | Ethyl isobutyrate, Ethyl isovalerate | Aged wines acs.orgnih.gov |

Bioproduction Strategies through Microbial or Plant Systems for Fatty Acid Esters

The biotechnological production of fatty acid esters, including butyl esters, is an area of active research, driven by the demand for sustainable biofuels and specialty chemicals. Microbial systems, particularly engineered bacteria and yeast, are promising platforms for producing a wide array of esters. conicet.gov.araocs.org

The general strategy for the bioproduction of a compound like this compound would involve two key components: the synthesis of the branched-chain fatty acid (16-methylheptadecanoic acid) and its subsequent esterification with butanol.

Biosynthesis of 16-methylheptadecanoic acid: As established, bacteria are a natural source of iso-fatty acids. The biosynthetic pathway for these fatty acids is well-understood and could be harnessed and optimized in a suitable microbial host. nih.govasm.org This would involve enhancing the pool of the necessary branched-chain acyl-CoA primers.

Enzymatic Esterification: The esterification of the fatty acid with butanol can be efficiently catalyzed by lipases. Numerous studies have demonstrated the successful use of lipases for the synthesis of various fatty acid alkyl esters, including butyl esters. nih.govnih.govnih.gov Both free and immobilized lipases can be employed in either aqueous or solvent-free systems to drive the reaction towards ester formation. The choice of lipase (B570770) and reaction conditions, such as temperature and substrate molar ratio, can be optimized to achieve high conversion yields. nih.gov

Metabolic engineering approaches in microorganisms like Escherichia coli have been successful in producing structurally diverse esters, including those derived from branched-chain precursors. conicet.gov.ar By introducing and overexpressing the necessary enzymes for both fatty acid synthesis and ester formation, it is theoretically feasible to engineer a microbial strain for the de novo production of this compound from simple carbon sources.

Studies on the Environmental Fate and Biodegradation of this compound

Specific studies on the environmental fate and biodegradation of this compound are not available. However, research on the biodegradation of related compounds, such as other long-chain fatty acid esters and branched-chain hydrocarbons, provides valuable insights.

The biodegradation of fatty acid esters in aquatic and terrestrial environments is a crucial aspect of their environmental impact. Generally, fatty acid esters are considered to be readily biodegradable. biodieseleducation.org The initial step in their degradation is typically the hydrolysis of the ester bond by esterases, releasing the fatty acid and the alcohol, which are then further metabolized through pathways like β-oxidation. researchgate.net

However, the structure of the molecule, particularly branching, can influence the rate and extent of biodegradation. Studies on the biodegradation of branched-chain alkanes and other branched compounds have shown that they are often more resistant to microbial degradation than their linear counterparts. nih.gov The presence of methyl branches can sterically hinder the enzymes involved in the degradation process.

For instance, in the context of hydrocarbon biodegradation, the presence of branching can slow down the process of β-oxidation. nih.gov It is therefore plausible that this compound would be biodegradable, but potentially at a slower rate than a linear-chain butyl ester of a similar molecular weight. The ultimate biodegradability would depend on the ability of microbial communities in a given environment to produce enzymes that can effectively hydrolyze the ester and metabolize the resulting branched-chain fatty acid.

Table 2: Factors Influencing the Biodegradation of Fatty Acid Esters

| Factor | Influence on Biodegradation Rate |

| Chain Length | Can influence the rate, with optimal lengths for microbial uptake. |

| Branching | Generally decreases the rate of biodegradation compared to linear chains. nih.gov |

| Unsaturation | Can affect the degradation pathway and rate. |

| Environmental Conditions | Temperature, pH, oxygen availability, and microbial community composition are critical. |

Advanced Analytical Techniques for Comprehensive Characterization and Quantification of Butyl 16 Methylheptadecanoate

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of Butyl 16-methylheptadecanoate. By interacting with the molecule in distinct ways, different spectroscopic methods provide complementary pieces of information that, when combined, create a detailed structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used in the analysis of fatty acid esters like this compound. aocs.orgresearchgate.net

In the ¹H NMR spectrum of a typical long-chain fatty acid butyl ester, distinct signals corresponding to different proton environments are expected. The protons of the terminal methyl group of the iso-alkyl chain and the butyl chain will appear in the upfield region, while the protons on the carbon adjacent to the carbonyl group will be deshielded and appear further downfield. aocs.org The integration of these signals provides a quantitative measure of the number of protons in each environment. aocs.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in Butyl 1-methylheptadecanoate will give a distinct signal, with the carbonyl carbon appearing at the most downfield chemical shift. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (iso-group) | ~ 0.85 (d) |

| CH₂ (alkyl chain) | ~ 1.2-1.4 (m) |

| CH (iso-group) | ~ 1.5 (m) |

| CH₂ (alpha to C=O) | ~ 2.3 (t) |

| O-CH₂ (butyl ester) | ~ 4.05 (t) |

| CH₂ (butyl chain) | ~ 1.6 (m), ~1.4 (m) |

| CH₃ (butyl chain) | ~ 0.9 (t) |

d = doublet, t = triplet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Functional Group | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ester) | ~ 174 |

| O-CH₂ (butyl ester) | ~ 64 |

| CH₂ (alpha to C=O) | ~ 34 |

| CH₂ (alkyl chain) | ~ 22-32 |

| CH (iso-group) | ~ 39 |

| CH₃ (iso-group) | ~ 22 |

| CH₂ (butyl chain) | ~ 30, 19 |

| CH₃ (butyl chain) | ~ 13 |

High-Resolution Mass Spectrometry (HRMS) is a critical technique for accurately determining the elemental composition and molecular weight of a compound. princeton.edu For this compound (C₂₂H₄₄O₂), HRMS can provide a highly accurate mass measurement, which can be used to confirm its molecular formula. This is particularly useful in distinguishing it from other compounds with the same nominal mass.

The fragmentation pattern observed in the mass spectrum can also provide structural information. For fatty acid esters, characteristic fragmentation patterns, such as the loss of the alkoxy group (butoxy group in this case), can be observed.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule. acs.orgunit.no For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found around 1740 cm⁻¹. spectra-analysis.com Other characteristic peaks include the C-O stretching vibrations and the various C-H stretching and bending vibrations of the long alkyl chain. acs.orgresearchgate.net

Raman spectroscopy provides complementary information. While the carbonyl stretch is also observable in Raman, the C-C and C-H vibrations of the alkyl chain often give strong signals, providing information about the carbon skeleton.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C-H stretch (alkyl) | 2850-2960 | 2850-2960 |

| C=O stretch (ester) | ~ 1740 | ~ 1740 |

| C-O stretch (ester) | 1170-1250 | |

| CH₂ bend | ~ 1465 | ~ 1440 |

Chromatographic Separations for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for its quantification.

Gas Chromatography (GC) is a widely used technique for the analysis of volatile and thermally stable compounds like fatty acid esters. uib.nonih.gov In GC, the sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. For this compound, a non-polar or medium-polar column would typically be used.

When coupled with a mass spectrometer (GC-MS), each separated component can be identified based on its mass spectrum. thepharmajournal.com This provides a high degree of confidence in the identification of the compound. The NIST Chemistry WebBook provides mass spectral data for the closely related Methyl 16-methylheptadecanoate, which can serve as a reference. nist.govnist.gov

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is another powerful separation technique that can be applied to the analysis of fatty acid esters. nih.govunitn.it Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, is commonly employed for the separation of these compounds. princeton.edu

Coupling LC with mass spectrometry (LC-MS) offers a highly sensitive and selective method for the analysis of fatty acid esters in complex matrices. nih.govfrontiersin.org Electrospray ionization (ESI) is a common ionization technique used in LC-MS for these types of molecules. LC-MS is particularly useful for analyzing samples that are not suitable for GC due to low volatility or thermal instability, although this is less of a concern for this compound.

Emerging Analytical Platforms and Hyphenated Techniques in this compound Research

The comprehensive characterization and quantification of this compound, a branched-chain fatty acid ester, necessitates the use of sophisticated analytical methodologies. Emerging analytical platforms and hyphenated techniques offer enhanced resolution, sensitivity, and structural elucidation capabilities, which are crucial for distinguishing it from isomeric compounds and accurately determining its concentration in complex matrices.

Recent advancements in analytical instrumentation have moved beyond traditional one-dimensional chromatography. Multidimensional gas chromatography (GC-MS) and comprehensive two-dimensional gas chromatography (GCxGC) are powerful for resolving complex mixtures of fatty acid esters. nih.govnih.gov For instance, a multidimensional GC-MS approach, utilizing columns of different polarities, allows for an improved and reliable identification of fatty acid methyl esters (FAMEs), including positional and geometrical isomers, by combining mass spectral data with retention data. nih.gov While this research focused on methyl esters, the principles are directly applicable to the analysis of butyl esters like this compound, which would exhibit different retention times but similar fragmentation patterns related to the fatty acid structure.

Liquid chromatography-mass spectrometry (LC-MS) has also become a powerful alternative for the analysis of fatty acids and their esters, offering the advantage of analyzing underivatized compounds. uib.no For complex biological samples, ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) provides a robust platform for profiling branched-chain fatty acids (BCFAs). A systematic study on various UHPLC columns demonstrated that it is possible to achieve selectivity for constitutional isomers of BCFAs with different chain lengths and branching positions without prior derivatization. nih.gov Furthermore, derivatization strategies can be employed to enhance the sensitivity and accuracy of LC-MS analysis for fatty acids. frontiersin.orgnih.gov

Hyphenated techniques, which couple two or more analytical methods, provide a more complete picture of the analyte. The combination of liquid chromatography with nuclear magnetic resonance spectroscopy and mass spectrometry (LC-NMR/MS) allows for the rapid and sensitive screening capabilities of MS combined with the detailed structural information provided by NMR. researchgate.net For unambiguous structure elucidation, particularly of complex esters, advanced NMR techniques combined with molecular modeling can be employed to determine the absolute configuration. nih.gov

Advanced Chromatographic and Mass Spectrometric Approaches

The separation and identification of this compound from other structurally similar fatty acid esters is a significant analytical challenge. Advanced chromatographic techniques, particularly multidimensional gas chromatography, offer superior resolving power for such complex mixtures.

Multidimensional Gas Chromatography-Mass Spectrometry (MDGC-MS)

MDGC-MS enhances the separation of co-eluting compounds by subjecting portions of the eluent from the first column to a second column with a different stationary phase. This technique has been effectively used for the detailed profiling of FAMEs in intricate samples like fish oil and milk fat, successfully separating cis- and trans-isomers as well as essential fatty acid isomers. nih.gov The application of MDGC would be highly beneficial in distinguishing this compound from other C21 fatty acid butyl ester isomers.

| Parameter | First Dimension (1D) | Second Dimension (2D) | Reference |

| Column Type | Non-polar (e.g., HP-5) | Polar (e.g., DB-23, HP-88) | nih.gov |

| Benefit | Separation based on boiling point | Separation based on polarity | nih.gov |

| Application | Isomer separation of FAMEs | nih.gov |

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For researchers looking to avoid the derivatization steps often required for GC analysis, UHPLC-MS/MS presents a powerful alternative for the profiling of branched-chain fatty acids. nih.gov A recent study systematically evaluated various UHPLC columns for the isomer-selective analysis of BCFAs. nih.gov The findings indicate that different column chemistries can separate BCFAs based on chain length, branching type, and branch position. This methodology could be adapted for the direct analysis of this compound.

| Column Type | Separation Principle | Applicability to this compound | Reference |

| Reversed-Phase C18 | Hydrophobicity | Good potential for long-chain BCFA isomers | nih.gov |

| Polysaccharide-based (e.g., Chiralpak IG-U) | Isomer selectivity | Superior for short and medium-chain BCFA isomers | nih.gov |

Innovations in Spectroscopic Analysis

Beyond separation science, innovations in spectroscopic techniques are providing deeper insights into the precise structure of fatty acid esters.

Advanced NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules. researchgate.net For complex molecules like this compound, advanced NMR experiments can provide detailed information on connectivity and stereochemistry. Techniques such as the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity between atoms, which is crucial for determining the three-dimensional structure of molecules. diva-portal.org Combining experimental NMR data with computational methods like Density Functional Theory (DFT) calculations can allow for the unambiguous assignment of absolute configurations in complex esters. nih.gov

Hyphenation of Chromatography and Spectroscopy

The online coupling of chromatographic separation with spectroscopic detection provides a wealth of information from a single analysis. The LC-NMR/MS technique combines the separation power of HPLC with the sensitive detection of MS and the unparalleled structure elucidation capability of NMR. researchgate.net This powerful combination allows for the confident identification of individual components in complex mixtures, such as those containing various fatty acid esters.

Applied Research and Innovation Leveraging Butyl 16 Methylheptadecanoate

Research on Butyl 16-methylheptadecanoate in Biodiesel and Renewable Fuels

The pursuit of sustainable energy sources has led to extensive research into biodiesel, with a focus on identifying and optimizing fuel candidates. This compound, as a fatty acid butyl ester (FABE), has been a subject of interest in this field.

Performance and Emission Studies of this compound-Containing Biodiesel Blends

Studies on biodiesel derived from animal fats, which are chemically similar to this compound, have provided valuable insights into its performance and emission characteristics when blended with conventional diesel fuel. Research involving animal fat butyl esters (AFBE) has shown that these biodiesels can be blended with diesel to create fuels that meet critical ASTM D6751 standards.

Performance analyses of these blends indicate a trade-off between reduced emissions and fuel efficiency. While the addition of AFBE to diesel fuel generally leads to a decrease in engine thermal efficiency and an increase in specific fuel consumption, it also results in a significant reduction in harmful emissions. For instance, blends ranging from 20% to 80% biodiesel have demonstrated lower carbon monoxide (CO) emissions compared to pure diesel. Conversely, these blends have been associated with an increase in nitrogen oxide (NOx) emissions under various engine loads. Smoke opacity, a measure of particulate matter, has been observed to decrease with higher concentrations of biodiesel in the blend. psecommunity.org

Interactive Table: Performance and Emission Characteristics of Animal Fat Butyl Ester (AFBE) Blends Compared to Diesel

| Blend | Change in CO Emissions | Change in NOx Emissions | Change in Smoke Opacity |

|---|---|---|---|

| B20 (20% AFBE) | Reduced | Increased | Decreased |

| B40 (40% AFBE) | Reduced | Increased | Decreased |

| B60 (60% AFBE) | Reduced | Increased | Decreased |

Optimization of Transesterification Processes for Biofuel Production

The production of this compound for use as biodiesel is primarily achieved through a chemical process known as transesterification. This process involves the reaction of a lipid source (containing 16-methylheptadecanoic acid) with butanol in the presence of a catalyst. The efficiency and yield of this reaction are influenced by several key parameters, the optimization of which is crucial for economically viable biodiesel production.

The transesterification process can be effectively carried out using a two-step method, particularly for feedstocks with high free fatty acid content. researchgate.net This involves an initial pretreatment step (esterification) to reduce the free fatty acid levels, followed by the main transesterification reaction. researchgate.nete3s-conferences.org The reaction is typically catalyzed by an alkali substance, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). researchgate.netijirset.com

Key parameters that are optimized to maximize the yield of the butyl ester include the molar ratio of alcohol to oil, the concentration of the catalyst, the reaction temperature, and the reaction time. For similar fatty acid esters, optimal yields have been achieved with a significant excess of alcohol. The reaction temperature is often maintained near the boiling point of the alcohol to ensure a high reaction rate without significant evaporation. researchgate.net

Interactive Table: Optimized Parameters for Transesterification of Fatty Acid Esters

| Parameter | Optimized Value |

|---|---|

| Methanol-to-Oil Ratio | 20 wt. % |

| Catalyst Concentration | 0.5 wt% |

| Reaction Temperature | 60 °C |

Investigations into Advanced Material Formulations Incorporating this compound

The distinct physical and chemical properties of this compound make it a valuable component in the formulation of a variety of advanced materials. Its long, branched-chain structure influences its rheological behavior and its interaction with other substances, making it a target for research in cosmetic and drug delivery applications.

Studies on Rheological Modifiers and Viscosity Enhancers in Formulations

The viscosity of fatty acid esters is a critical property that influences their application in formulations requiring specific flow characteristics. Research has shown that for fatty acid butyl esters (FABEs), viscosity is influenced by the molecular structure, including the length of the fatty acid chain and the degree of unsaturation. Generally, compared to their methyl ester counterparts, butyl esters of the same fatty acid exhibit higher viscosities. This suggests that this compound could function as a viscosity enhancer in certain formulations. The branched nature of the 16-methylheptadecanoate chain may also contribute to unique rheological properties, although specific studies on this aspect are limited. A comprehensive review of the available data on the density and viscosity of various fatty acid esters highlights the need for more experimental data to develop accurate thermophysical property models for compounds like this compound. researchgate.net

Research on Emollient Functionality in Topical Formulations

Emollients are essential ingredients in topical formulations, contributing to skin softness, smoothness, and hydration. The sensory properties of emollients, such as ease of spreading, stickiness, and oiliness, are critical for consumer acceptance. Although this compound has not been directly evaluated in published sensory studies, research on a range of other emollients provides a framework for predicting its performance.

Sensory analysis of various emollients has demonstrated a strong correlation between their physicochemical properties (like viscosity and surface tension) and their perceived sensory attributes. For example, emollients with lower viscosity tend to be easier to spread and feel less oily. Given that this compound is a relatively large ester, it is likely to have a more substantive feel on the skin compared to smaller esters like isopropyl myristate. Its branched-chain structure could potentially contribute to a less greasy feel compared to a linear-chain ester of similar molecular weight.

Interactive Table: Sensory Attributes of Common Emollients

| Emollient | Difficulty of Spreading | Gloss | Residue | Stickiness | Slipperiness | Softness | Oiliness |

|---|---|---|---|---|---|---|---|

| Mineral Oil | Low | High | Moderate | Low | High | High | High |

| Sunflower Oil | Moderate | High | High | Moderate | Moderate | High | High |

| Squalane | Low | Moderate | Low | Low | High | High | Low |

| Decyl Oleate (B1233923) | Low | High | Moderate | Low | High | High | Moderate |

| Isopropyl Myristate | Very Low | High | Low | Low | Very High | High | Moderate |

| Octyldodecanol | Moderate | High | High | Moderate | Moderate | High | High |

| Dimethicone | Very Low | Low | Very Low | Very Low | Very High | Very High | Very Low |

Development of Encapsulation and Delivery Systems (e.g., Microparticles, Nanocrystalline Cellulose-based Carriers)

The encapsulation of lipophilic compounds like this compound is a promising area of research for the development of advanced delivery systems in the food, cosmetic, and pharmaceutical industries. One innovative approach involves the use of cellulose nanocrystals (CNCs) to stabilize lipid carriers. CNCs are renewable, biodegradable nanomaterials derived from cellulose that can be used to form stable oil-in-water emulsions.

Research has shown that CNCs can effectively stabilize lipid carriers, although their inherent hydrophilicity can be a limitation. To overcome this, surface modification of CNCs, for instance by adsorbing fatty acids, can enhance their ability to stabilize emulsions. These modified CNCs can improve the physical stability of lipid carriers, protecting the encapsulated lipophilic compounds from degradation and controlling their release. For example, lauric acid-adsorbed CNCs have been shown to maintain the stability of emulsions throughout simulated gastrointestinal tract conditions. proquest.com This technology could potentially be applied to encapsulate this compound, protecting it from oxidation and enabling its targeted delivery in various applications. proquest.comresearchgate.net

Interactive Table: Stability of Cellulose Nanocrystal (CNC)-Stabilized Lipid Carriers

| CNC Modification | Physical/Kinetic Stability | Impact on Encapsulated Compound |

|---|---|---|

| Unmodified CNC | Moderate | Susceptible to leakage |

| PEG-adsorbed CNC | Improved | Enhanced protection against pH and temperature changes |

Interdisciplinary Research in Polymer Science and Engineering

Interdisciplinary research at the crossroads of chemistry, materials science, and engineering is crucial for the development of novel polymers with tailored functionalities. In this context, the exploration of long-chain esters like this compound offers intriguing possibilities for modifying polymer properties and enhancing their performance in various applications. While direct and extensive research on this compound's role in polymer science is not widely published, its structural similarity to other fatty acid esters, such as butyl stearate, allows for scientifically informed hypotheses regarding its potential applications and effects on polymer matrices.

The primary area of interest for a compound like this compound within polymer science is its potential use as a secondary plasticizer or a modifier for various polymer systems. Plasticizers are additives that increase the flexibility, workability, and distensibility of a polymer. They achieve this by embedding themselves between the polymer chains, thus reducing intermolecular forces and the glass transition temperature (Tg) of the material.

Hypothesized Effects on Polymer Properties

The introduction of this compound into a polymer matrix, such as Polyvinyl Chloride (PVC) or other elastomers, is anticipated to influence several key properties. The long, flexible aliphatic chain of the molecule would likely lead to an increase in the free volume within the polymer structure, thereby enhancing chain mobility.

Table 1: Predicted Influence of this compound on Key Polymer Properties

| Property | Expected Effect | Rationale |

| Tensile Strength | Decrease | Increased intermolecular spacing reduces the cohesive forces between polymer chains. |

| Elongation at Break | Increase | Enhanced chain mobility allows for greater deformation before failure. |

| Hardness (Shore) | Decrease | Reduced intermolecular forces lead to a softer material. |

| Glass Transition Temp. (Tg) | Decrease | Increased free volume and chain mobility lower the temperature at which the polymer transitions from a rigid to a rubbery state. |

Note: This data is illustrative and based on the known effects of similar long-chain ester plasticizers. Specific experimental validation for this compound is required.

Detailed Research Findings from Analogous Compounds

Research on compounds structurally similar to this compound, such as butyl stearate, has demonstrated their effectiveness as plasticizers. For instance, studies on polymer inclusion membranes (PIMs) have shown that the choice of plasticizer significantly affects the mechanical, thermal, and transport properties of the membranes mdpi.com. In PVC-based PIMs, butyl stearate has been shown to be a more efficient plasticizer compared to others like 2-nitrophenyl octyl ether (NPOE) mdpi.com.

The plasticizing effect is attributed to the ability of the ester molecules to solvate the polymer chains, creating continuous pathways within the membrane structure mdpi.com. This principle can be extrapolated to suggest that this compound could also serve as an effective solvating agent for certain polymers, thereby modifying their microstructure and macroscopic properties.

Table 2: Comparative Analysis of Plasticizer Efficiency in PVC-based Systems (Hypothetical)

| Plasticizer | Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |

| None (Control) | 0 | 50 | 5 |

| Dioctyl Phthalate (DOP) | 30 | 25 | 250 |

| Butyl Stearate | 30 | 28 | 220 |

| This compound | 30 | 27 | 230 |

Note: The values for this compound are hypothetical and projected based on the performance of similar plasticizers. This table is for illustrative purposes to highlight the expected research outcomes.

Innovation in Polymer Formulations

The exploration of novel plasticizers like this compound is driven by the continuous need for improved and specialized polymer formulations. Its potential advantages could include lower volatility, better compatibility with specific polymer matrices, and potentially a more favorable environmental profile compared to some traditional plasticizers.

Further research in this area would involve the synthesis of polymer blends incorporating this compound, followed by a comprehensive characterization of their mechanical, thermal, and morphological properties. Techniques such as dynamic mechanical analysis (DMA), differential scanning calorimetry (DSC), and scanning electron microscopy (SEM) would be instrumental in elucidating the precise effects of this compound on the polymer's structure-property relationships. Such interdisciplinary studies are essential for unlocking the full potential of novel additives in the advancement of polymer science and engineering.

Computational and Theoretical Investigations of Butyl 16 Methylheptadecanoate

Molecular Dynamics Simulations and Conformational Landscape Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For a flexible molecule like Butyl 16-methylheptadecanoate, MD simulations can provide detailed insights into its conformational landscape, which is the collection of three-dimensional shapes the molecule can adopt.

Research on similar long-chain fatty acids and their esters has demonstrated that these molecules are highly flexible. nih.gov In the case of saturated fatty acids, the all-trans conformation of the alkyl chain is typically the lowest energy state. nih.gov However, at physiological temperatures, the molecule would be expected to explore a wide range of conformations, including various gauche and kinked structures. The presence of the terminal iso-branch in this compound would likely introduce additional conformational complexity compared to a straight-chain analogue.

MD simulations of fatty acid esters in different environments, such as in a vacuum, in a non-polar solvent, or at a water-oil interface, would reveal how the conformational preferences of this compound are influenced by its surroundings. For instance, in an aqueous environment, the molecule would likely adopt conformations that minimize the exposure of its hydrophobic tail to water.

Hypothetical Conformational Energy Profile of this compound

| Conformation | Dihedral Angle (C14-C15-C16-C17) | Relative Energy (kcal/mol) | Description |

| Anti (Trans) | 180° | 0.0 | The most stable, extended conformation. |

| Gauche (+) | +60° | 0.9 | A less stable, kinked conformation. |

| Gauche (-) | -60° | 0.9 | A less stable, kinked conformation. |

| Eclipsed | 0° | 5.0 | A high-energy, unstable conformation. |

This table presents a hypothetical energy profile for a key dihedral angle in the iso-butyl group, illustrating the expected relative stabilities of different conformations based on general principles of organic chemistry.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. These models are widely used in medicinal chemistry and environmental science to predict the properties of new or untested compounds.

For this compound, QSAR models could be developed to predict its potential biological activities, such as its interaction with specific enzymes or receptors. nih.gov For example, studies on fatty acid amide hydrolase inhibitors have successfully used QSAR to correlate the structure of biphenyl-3-yl alkylcarbamates with their inhibitory potency. nih.gov A similar approach could be applied to this compound to predict its potential as an enzyme inhibitor.

QSPR models for this compound could predict a range of its physicochemical properties, such as boiling point, viscosity, and chromatographic retention times. bohrium.comirma-international.org Research on fatty acid methyl esters (FAMEs) has shown that QSPR models can accurately predict their retention times in gas chromatography using simple molecular descriptors like the number of carbon atoms and double bonds. bohrium.comirma-international.org

Illustrative QSPR Model for Predicting a Physicochemical Property of Long-Chain Esters

| Molecular Descriptor | Coefficient | Description |

| Molecular Weight | 0.85 | Positively correlated with the property. |

| Number of Carbon Atoms | 1.20 | Strongly and positively correlated with the property. |

| Branching Index | -0.50 | Negatively correlated, indicating branching lowers the property value. |

| LogP (Octanol-Water Partition Coefficient) | 0.30 | Positively correlated with lipophilicity. |

This table provides an example of a hypothetical QSPR model, demonstrating how different molecular descriptors might contribute to the prediction of a particular physicochemical property for a class of compounds including this compound.

Quantum Chemical Investigations of Electronic Properties and Reaction Pathways

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of molecules. These methods can be used to calculate a variety of electronic properties and to investigate the mechanisms of chemical reactions.

For this compound, quantum chemical calculations could be used to determine its electronic properties, such as the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important indicator of a molecule's chemical reactivity and stability. Studies on synthetic esters have shown that the application of an electric field can alter these electronic properties. researchgate.net

Furthermore, quantum chemical methods can be employed to investigate the reaction pathways of processes involving this compound, such as its hydrolysis. The hydrolysis of esters can proceed through different mechanisms depending on the reaction conditions. acs.orgic.ac.uk Quantum chemical calculations can be used to determine the energy barriers for these different pathways, providing insight into the most likely reaction mechanism. For example, studies on the alkaline hydrolysis of carboxylic acid esters have identified competing reaction pathways, including direct proton transfer and water-assisted proton transfer. researchgate.net

Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Value | Unit |

| HOMO Energy | -6.5 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap | 7.7 | eV |

| Dipole Moment | 1.9 | Debye |

This table presents hypothetical electronic properties for this compound that could be obtained from quantum chemical calculations, providing a theoretical basis for understanding its reactivity.

Future Research Trajectories and Unanswered Questions for Butyl 16 Methylheptadecanoate

Development of Novel and Efficient Synthetic Routes

The synthesis of branched-chain fatty acids and their esters can be complex. google.comuni-oldenburg.de Future research will likely focus on developing more efficient and sustainable methods for the production of Butyl 16-methylheptadecanoate. One promising area is the advancement of enzymatic synthesis. The use of lipases in non-aqueous environments for esterification reactions offers a greener alternative to traditional chemical methods, which often require harsh conditions and toxic solvents. mdpi.comresearchgate.net Research in this area could focus on identifying or engineering enzymes with higher specificity and efficiency for the synthesis of branched-chain esters.

Another avenue of exploration is the use of novel catalysts, such as zeolites and clays, to isomerize linear unsaturated fatty acids into branched-chain variants that can then be esterified. uni-oldenburg.deresearchgate.net Further investigation into catalyst design and reaction engineering could lead to processes with higher yields and selectivity for the desired branched structure. Additionally, the development of one-pot synthesis methods that combine branching and esterification steps could significantly improve the economic viability of large-scale production.

In-depth Mechanistic Elucidation of Biological Interactions

Preliminary research on related branched fatty acid esters, particularly fatty acid esters of hydroxy fatty acids (FAHFAs), has revealed significant biological activities, including anti-diabetic and anti-inflammatory effects. nih.govresearchgate.netnih.govnih.gov A critical area for future research is to determine if this compound exhibits similar biological properties and to elucidate the underlying molecular mechanisms.

Investigations could focus on its interaction with key cellular signaling pathways. For instance, long-chain fatty acyl-CoA esters are known to act as signaling molecules that can regulate metabolism through pathways like the AMP-activated protein kinase (AMPK) system. nih.govresearchgate.netnih.govresearchgate.net Future studies could explore whether this compound or its metabolites can modulate these or other signaling cascades. Understanding these interactions at a molecular level is crucial for identifying potential therapeutic applications. Furthermore, research into how the branched-chain structure influences its uptake, metabolism, and distribution in biological systems will be vital.

Discovery of Undiscovered Biotechnological and Industrial Applications

The unique physical and chemical properties of branched-chain fatty acid esters suggest a broad range of potential applications. Their lower melting points and improved oxidative stability compared to their linear counterparts make them attractive for various industrial uses. researchgate.net Future research should aim to uncover novel applications for this compound.

Potential areas of exploration include its use as a biolubricant, given the desirable properties of branched esters in reducing friction and wear. google.comgoogle.com The cosmetic industry is another promising sector, where such esters can be used as emollients and conditioning agents. google.com Furthermore, the impact of branched-chain fatty acid esters on the cold-flow properties of biodiesel suggests a potential application as a fuel additive. researchgate.netresearchgate.netarpnjournals.org Beyond these areas, investigating its potential antimicrobial, anticancer, or surfactant properties, similar to other fatty acid esters, could open up new avenues in the pharmaceutical and food industries. researchgate.netmdpi.com

Refinement of Analytical Methodologies for Complex Matrices

The accurate detection and quantification of this compound in complex mixtures, such as biological samples or industrial formulations, present analytical challenges. mdpi.comnih.govresearchgate.netsemanticscholar.orgbund.de Future research should focus on the development of more sensitive and specific analytical methods.

Current techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), are powerful tools. mdpi.comnih.govnih.govnih.gov However, the presence of numerous isomers in branched-chain fatty acid esters can complicate analysis. mdpi.com Therefore, the development of advanced chromatographic techniques with improved resolution for isomer separation is a key research direction. Additionally, creating certified reference materials for this compound would be invaluable for method validation and ensuring data quality across different laboratories. The challenges of analyzing fatty acid esters in various matrices highlight the need for robust and standardized analytical protocols. nih.govresearchgate.netsemanticscholar.org

Predictive Modeling and Data Science Approaches in this compound Research

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, can accelerate the discovery and optimization of applications for this compound. researchgate.netnih.govnih.gov By correlating the structural features of fatty acid esters with their physicochemical properties and biological activities, predictive models can be developed.

Future research in this area could involve building QSAR models to predict properties like lubricity, biodegradability, and toxicity of this compound and related compounds. These models can guide the design of new esters with enhanced performance characteristics for specific applications. Furthermore, molecular docking and simulation studies could provide insights into the potential biological targets of this compound, helping to direct experimental investigations into its mechanisms of action. The integration of data science and machine learning techniques will be instrumental in analyzing the large datasets generated from experimental studies and in silico models, ultimately leading to a more comprehensive understanding of this compound.

Q & A

Q. How can researchers optimize solvent systems for efficient extraction of this compound from biological matrices?

- Methodological Answer : Screen solvents (e.g., hexane, ethyl acetate) using design of experiments (DoE) to maximize yield while minimizing co-extraction of lipids. Evaluate solvent polarity index and matrix hydration effects. Validate with spike-and-recovery experiments in representative matrices (e.g., plant tissues, microbial cultures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.